
Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-4-(3-ニトロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルは、ピリミジン類に属する複雑な有機化合物です。ピリミジン類は、ピリジン類と類似した複素環式芳香族有機化合物であり、DNAやRNAの構造など、生物学的システムにおける重要な役割で知られています。
準備方法
合成経路と反応条件
6-メチル-4-(3-ニトロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルの合成は、ビゲロー反応を含む多段階プロセスによって達成できます。この反応は、一般的に、β-ケトエステル、アルデヒド、および尿素を酸性条件下で縮合させることを伴います。この化合物については、アセト酢酸ブチル、3-ニトロベンズアルデヒド、および尿素が特定の反応物になります。 この反応は通常、塩酸などの触媒や、塩化銅などのルイス酸の存在下で行われます .
工業生産方法
この化合物の工業生産は、おそらく同様の合成経路に従うでしょうが、より大規模で行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれ、温度、pH、反応時間などを正確に制御します。さらに、工業的方法では、効率とスケーラビリティを向上させるために連続フローリアクターが採用される場合があります。
化学反応の分析
反応の種類
6-メチル-4-(3-ニトロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: 特定の条件下では、ニトロ基をアミノ基に還元できます。
還元: この化合物を還元して、さまざまな誘導体を作成できます。
置換: 求核置換反応により、ニトロ基を他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素または過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒の存在下での水素ガスなどの試薬。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基の還元によりアミン誘導体が生成され、置換反応によりさまざまな官能化されたピリミジン誘導体が生成されます。
科学研究への応用
6-メチル-4-(3-ニトロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルは、いくつかの科学研究への応用があります。
医薬品化学: これは、特に癌や感染症を標的とする新薬の開発のための足場として使用できます.
生物学的研究: この化合物は、酵素相互作用と阻害メカニズムの研究に使用できます。
材料科学: これは、特定の電子特性または光学特性を持つ新規材料の合成に使用できます。
科学的研究の応用
Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.
作用機序
6-メチル-4-(3-ニトロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、医薬品用途では、活性部位に結合して活性を阻害することにより、特定の酵素を阻害する可能性があります。 正確な経路と標的は、特定の用途と化合物に加えられた修飾によって異なります .
類似化合物の比較
類似化合物
6-メチル-4-(3-ニトロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボニトリル: この化合物は構造が似ていますが、カルボキシレート基の代わりにニトリル基を持っています.
ロバスタチン: ピリミジン足場を共有するスタチン薬ですが、官能基と用途が異なります.
独自性
6-メチル-4-(3-ニトロフェニル)-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルは、特定の官能基により、独自の化学的特性と潜在的な用途を持つという点でユニークです。特に、ブチルエステル基は、類似の化合物と比較して、溶解性と生物学的利用能を高める可能性があります。
類似化合物との比較
Similar Compounds
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound is similar in structure but contains a nitrile group instead of a carboxylate group.
Rosuvastatin: A statin drug that shares the pyrimidine scaffold but has different functional groups and applications.
Uniqueness
Butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its butyl ester group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
特性
CAS番号 |
300360-07-0 |
|---|---|
分子式 |
C16H19N3O5 |
分子量 |
333.34 g/mol |
IUPAC名 |
butyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-3-4-8-24-15(20)13-10(2)17-16(21)18-14(13)11-6-5-7-12(9-11)19(22)23/h5-7,9,14H,3-4,8H2,1-2H3,(H2,17,18,21) |
InChIキー |
NIWNXBYJYUVSMB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C |
溶解性 |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




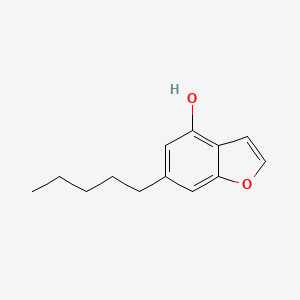
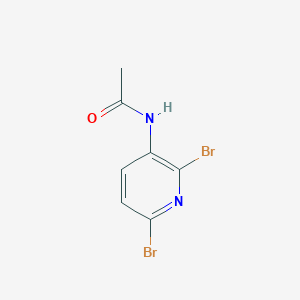
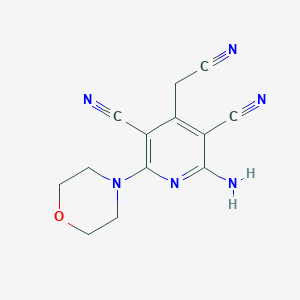
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)

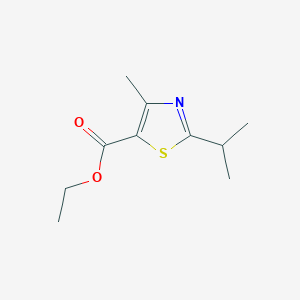
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
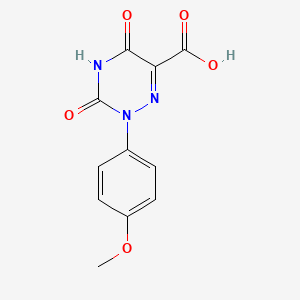
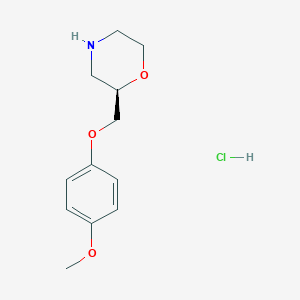
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)

